molecular formula C17H20N4O4 B3508693 5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3508693
M. Wt: 344.4 g/mol
InChI Key: RMLQYMDBIAHOEY-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

Two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions. For example, some [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound exhibited excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some compounds with this scaffold have been used as CDK2 inhibitors in cancer treatment .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, some compounds with this scaffold are used as energetic materials and have been evaluated for their sensitivity to external stimuli .

Future Directions

Future research on [1,2,4]triazolo[1,5-a]pyrimidines could involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . Additionally, these compounds could be further investigated for their potential as CDK2 inhibitors in cancer treatment .

Properties

IUPAC Name

5-propyl-2-(3,4,5-trimethoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-5-6-11-9-14(22)21-17(18-11)19-16(20-21)10-7-12(23-2)15(25-4)13(8-10)24-3/h7-9H,5-6H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLQYMDBIAHOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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